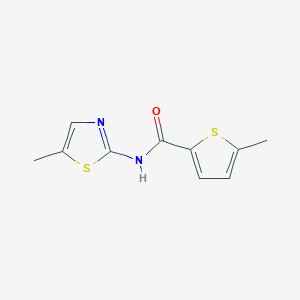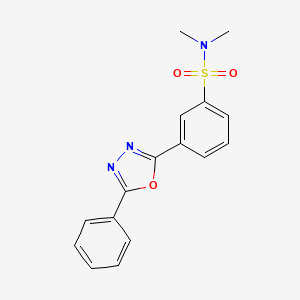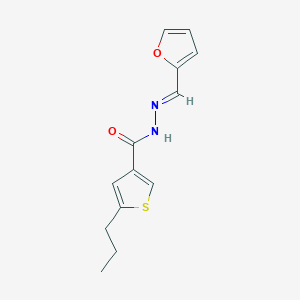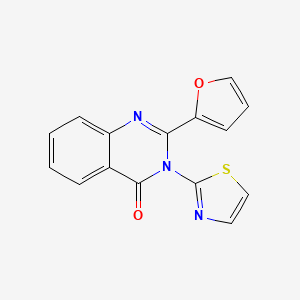![molecular formula C10H17N5OS B5838991 2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B5838991.png)
2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-cyclohexylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-cyclohexylacetamide is a heterocyclic compound that contains a triazole ring. Triazole derivatives are known for their wide range of biological activities, including antifungal, anticancer, antiviral, antibacterial, anti-inflammatory, and antitubercular properties
Preparation Methods
The synthesis of 2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-cyclohexylacetamide typically involves the reaction of polyfunctionalized triazole with symmetric and asymmetric β-dicarbonyl compounds in ortho-phosphoric acid . Another method involves the reaction of triazole with arylidene malononitriles in DMF to afford Schiff base compounds . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: The amino group on the triazole ring can participate in substitution reactions with various reagents. Common reagents used in these reactions include ortho-phosphoric acid, DMF, and arylidene malononitriles.
Scientific Research Applications
2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-cyclohexylacetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-cyclohexylacetamide involves its interaction with various molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to the observed biological effects . The specific pathways involved depend on the particular application and target.
Comparison with Similar Compounds
Similar compounds include other triazole derivatives such as:
- 4-amino-5-(1,4-benzodioxan-2-yl)-4H-1,2,4-triazole-3-thiol
- 3-arylamino-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- Pyrido[4,3-e][1,2,4]triazolo-[5,1-c][1,2,4]triazin-6(7H)-ones These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of 2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-cyclohexylacetamide lies in its specific combination of functional groups, which confer distinct biological properties and potential applications .
Properties
IUPAC Name |
2-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5OS/c11-15-7-12-14-10(15)17-6-9(16)13-8-4-2-1-3-5-8/h7-8H,1-6,11H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOXKJJGABHKOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=CN2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl (4-{[(2-chlorophenoxy)acetyl]amino}phenoxy)acetate](/img/structure/B5838909.png)
![N'-[(2-methylphenyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]benzenecarboximidamide](/img/structure/B5838915.png)
![N-[(FURAN-2-YL)METHYL]-1-METHYL-1H-1,2,3-BENZOTRIAZOLE-5-CARBOXAMIDE](/img/structure/B5838927.png)

![3-bromo-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5838936.png)


![N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzothiazol-2-amine](/img/structure/B5838960.png)


![1-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5838995.png)
![2-(2-furylmethyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5839003.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-propylpentanamide](/img/structure/B5839019.png)
